12-Hydroxyoctadeca-9,13,15-trienoic acid
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Overview
Description
12-Hydroxyoctadeca-9,13,15-trienoic acid is a hydroxylated fatty acid derived from octadecatrienoic acid It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadeca-9,13,15-trienoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in the presence of specific enzymes can lead to the formation of hydroxylated derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar enzymatic processes used in laboratory settings. The scalability of these methods would depend on the availability of the enzymes and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyoctadeca-9,13,15-trienoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different oxylipins.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes such as lipoxygenases are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of conjugated tetraenes and bis-allylic hydroxy acids.
Reduction: Formation of less oxidized fatty acids.
Substitution: Formation of substituted fatty acids with different functional groups.
Scientific Research Applications
12-Hydroxyoctadeca-9,13,15-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Studied for its role in plant metabolism and as a signaling molecule.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 12-Hydroxyoctadeca-9,13,15-trienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 9-Hydroxyoctadeca-10,12,15-trienoic acid (9-HOTrE)
- 13-Hydroxyoctadeca-9,11,15-trienoic acid (13-HOTrE)
Comparison:
- Uniqueness: 12-Hydroxyoctadeca-9,13,15-trienoic acid is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity.
- Similarities: Like other hydroxylated fatty acids, it participates in similar biochemical pathways and exhibits comparable biological activities .
Properties
CAS No. |
81325-64-6 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
12-hydroxyoctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h3-4,9,11-12,14,17,19H,2,5-8,10,13,15-16H2,1H3,(H,20,21) |
InChI Key |
WOZLPPGKSWZLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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